5-methylthiophene-3-sulfonamide
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Overview
Description
5-methylthiophene-3-sulfonamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The sulfonamide group, characterized by the presence of a sulfonyl functional group attached to an amine, is a crucial pharmacophore in many therapeutic agents .
Preparation Methods
The synthesis of 5-methylthiophene-3-sulfonamide can be achieved through various synthetic routesThe reaction typically involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
5-methylthiophene-3-sulfonamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methylthiophene-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by the sulfonamide group, which coordinates with the zinc ion in the enzyme’s active site . The inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis and reduced intraocular pressure .
Comparison with Similar Compounds
5-methylthiophene-3-sulfonamide can be compared with other thiophene-based sulfonamides and sulfonamide derivatives:
Thiophene-2-sulfonamide: Similar in structure but with the sulfonamide group at a different position on the thiophene ring.
Benzene sulfonamide: Lacks the thiophene ring but shares the sulfonamide functional group.
Furan-3-sulfonamide: Contains a furan ring instead of a thiophene ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C5H7NO2S2 |
---|---|
Molecular Weight |
177.2 g/mol |
IUPAC Name |
5-methylthiophene-3-sulfonamide |
InChI |
InChI=1S/C5H7NO2S2/c1-4-2-5(3-9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
QSLCKXCMCABZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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